molecular formula C13H13N3O2 B5732217 N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide

Numéro de catalogue B5732217
Poids moléculaire: 243.26 g/mol
Clé InChI: CAJITGFONOSGLR-AATRIKPKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide, also known as PD0325901, is a small molecule inhibitor that is widely used in scientific research. This compound has been found to be effective in inhibiting the activity of mitogen-activated protein kinase (MAPK), which plays a key role in cell proliferation, differentiation, and survival. In

Mécanisme D'action

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide inhibits the activity of MAPK by binding to the ATP-binding site of MAPK kinase (MEK), which is an upstream regulator of MAPK. By inhibiting the activity of MEK, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide prevents the activation of MAPK, which in turn leads to the inhibition of cell proliferation and survival.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest, inhibit cell proliferation, and induce apoptosis in cancer cells. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to inhibit the production of pro-inflammatory cytokines, and has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide is its specificity for MEK, which makes it a valuable tool for studying the role of MAPK in various cellular processes. In addition, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been found to be effective in inhibiting the growth of cancer cells, which makes it a promising candidate for the development of cancer therapies. However, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has some limitations for lab experiments, including its solubility in water and its short half-life in vivo.

Orientations Futures

There are several future directions for the use of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide in scientific research. One area of research is the development of combination therapies that include N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide and other inhibitors of the MAPK pathway. Another area of research is the development of new analogs of N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide that have improved solubility and pharmacokinetic properties. Finally, N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide may also be useful in the development of therapies for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Méthodes De Synthèse

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-pyrimidinamine with 2-furancarboxaldehyde, followed by the reaction of the resulting compound with acryloyl chloride. The final product is obtained through purification and isolation steps.

Applications De Recherche Scientifique

N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has been extensively used in scientific research to study the role of MAPK in various cellular processes. It has been found to be effective in inhibiting the growth of cancer cells, and has been used in preclinical studies for the treatment of various types of cancer, including melanoma, breast cancer, and pancreatic cancer. N-(4,6-dimethyl-2-pyrimidinyl)-3-(2-furyl)acrylamide has also been used in research related to neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.

Propriétés

IUPAC Name

(E)-N-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O2/c1-9-8-10(2)15-13(14-9)16-12(17)6-5-11-4-3-7-18-11/h3-8H,1-2H3,(H,14,15,16,17)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAJITGFONOSGLR-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=O)C=CC2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)NC(=O)/C=C/C2=CC=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-(4,6-dimethylpyrimidin-2-yl)-3-(furan-2-yl)prop-2-enamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.